molecular formula C16H22ClN B14318806 (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine CAS No. 109296-29-9

(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine

Cat. No.: B14318806
CAS No.: 109296-29-9
M. Wt: 263.80 g/mol
InChI Key: GBNHRTYDFVIAIF-UHFFFAOYSA-N
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Description

(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine: is an organic compound that features a benzyl group, a chloromethyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a chlorinating agent.

    Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include chlorinating agents, amines, and benzyl halides.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the imine group may be converted to an amide or other oxidized forms.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Oxidation: Amides or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The benzyl and chloromethyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1E)-N-Benzyl-1-[1-(bromomethyl)cyclohexyl]ethan-1-imine
  • (1E)-N-Benzyl-1-[1-(iodomethyl)cyclohexyl]ethan-1-imine
  • (1E)-N-Benzyl-1-[1-(methyl)cyclohexyl]ethan-1-imine

Uniqueness:

  • Chloromethyl Group: The presence of the chloromethyl group provides unique reactivity compared to other halomethyl derivatives.
  • Cyclohexyl Ring: The cyclohexyl ring imparts specific steric and electronic properties that influence the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

109296-29-9

Molecular Formula

C16H22ClN

Molecular Weight

263.80 g/mol

IUPAC Name

N-benzyl-1-[1-(chloromethyl)cyclohexyl]ethanimine

InChI

InChI=1S/C16H22ClN/c1-14(16(13-17)10-6-3-7-11-16)18-12-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3

InChI Key

GBNHRTYDFVIAIF-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2(CCCCC2)CCl

Origin of Product

United States

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